tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate
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Description
Tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate is a useful research compound. Its molecular formula is C20H28N2O5 and its molecular weight is 376.453. The purity is usually 95%.
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Biological Activity
tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)(methyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a tert-butyl group, a piperidine ring, and a benzo[dioxine] moiety, which together suggest various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound's molecular formula is C20H28N2O5, with a molecular weight of 376.45 g/mol. Its structure is characterized by:
- tert-Butyl Group : Provides steric hindrance and conformational rigidity.
- Piperidine Ring : Contributes to various biological activities, particularly in neuropharmacology.
- Benzo[dioxine] Moiety : Associated with antioxidant properties.
Pharmacological Potential
Research indicates that compounds featuring piperidine and carbamate functionalities often exhibit notable biological activities. The specific compound under discussion has been linked to:
- Neuroprotective Effects : The presence of the benzo[dioxine] moiety suggests potential antioxidant activity, which may protect neuronal cells from oxidative stress.
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in various studies, indicating that this compound may also possess such properties.
The interaction of this compound with biological targets can be explored through molecular docking simulations and in vitro assays. These studies can elucidate its binding affinity to receptors or enzymes involved in disease pathways.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with established compounds that share similar structural features.
Compound Name | Structure Features | Unique Properties |
---|---|---|
Carbamazepine | Dibenzazepine structure | Antiepileptic properties |
Bupropion | Piperidine derivative | Antidepressant effects |
Rivastigmine | Carbamate structure | Acetylcholinesterase inhibitor |
Dextromethorphan | Morphinan derivative | Cough suppressant |
The complexity of the target compound may lead to novel therapeutic applications not currently addressed by existing medications.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Neuroprotective Studies : Research has shown that derivatives of piperidine can protect against neurodegeneration by modulating oxidative stress pathways.
- Anti-inflammatory Assays : Compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines in cellular models.
- Molecular Docking Studies : Simulations indicate that the compound may interact favorably with targets involved in neurodegenerative diseases.
Properties
IUPAC Name |
tert-butyl N-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)21(4)14-9-11-22(12-10-14)18(23)17-13-25-15-7-5-6-8-16(15)26-17/h5-8,14,17H,9-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPWKBBWYANPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.